N-(2-Chlorophenyl)-2-phenoxyacetamide is a synthetic organic compound belonging to the class of phenoxyacetamides. It is a derivative of phenoxyacetic acid, featuring a 2-chlorophenyl group attached to the nitrogen atom of the amide group. This compound has been studied for its potential biological activities, particularly as an inhibitor of prostaglandin (PG) synthetase []. This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
The synthesis of N-(2-chlorophenyl)-2-phenoxyacetamide typically involves the reaction of 2-chlorophenylamine with phenoxyacetyl chloride. The process can be outlined as follows:
The molecular structure of N-(2-chlorophenyl)-2-phenoxyacetamide features:
Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are commonly utilized to characterize the compound, confirming its structure through analysis of functional groups and molecular fragments .
N-(2-chlorophenyl)-2-phenoxyacetamide can participate in various chemical reactions:
The mechanism of action for N-(2-chlorophenyl)-2-phenoxyacetamide is inferred from studies on similar compounds:
The physical and chemical properties of N-(2-chlorophenyl)-2-phenoxyacetamide include:
Property | Value |
---|---|
Molecular Weight | 327.75 g/mol |
Melting Point | 229–230°C |
Solubility | Soluble in dichloromethane |
Stability | Stable under standard conditions |
N-(2-chlorophenyl)-2-phenoxyacetamide has diverse applications across various fields:
The core scaffold comprises three modular domains:
Table 1: Structure-Activity Relationships of Key Substituents
Region | Substituent | Bond Length/Angle | Biological Impact |
---|---|---|---|
Phenoxy | –OC₆H₃(2-Cl) | C12–O2: 1.226 Å | ↑ Lipophilicity (cLogP +0.5) |
Aniline | 2-Cl | C1–F1: 1.369 Å | Halogen bonding with Phe-401 |
Acetamide | α-Methyl | C11–O1: 1.412 Å | ↑ Metabolic stability (t½ +2h) |
Aniline | 2,4-diCl | N1–C12: 1.350 Å | IC₅₀ 3.0 μM (T3SS inhibition) [5] |
Stereochemistry at the α-position is pharmacologically decisive. (R)-enantiomers (e.g., α-methyl derivatives) exhibit 10-fold greater activity than (S)-counterparts in type III secretion system (T3SS) inhibition due to complementary hydrophobic pocket occupancy [5].
Phenoxyacetamide synthesis evolved from classical nucleophilic substitutions to advanced catalytic methods:
Virtual screening accelerated hit identification for oncology targets. Docking 2 million compounds against BCR-ABL1 kinase (PDB: 8SSN) identified N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide as a lead (GI₅₀ = 6.4 μM). Molecular dynamics confirmed stable H-bonds with Met-337 (99% simulation occupancy) and π-π stacking with Phe-401 [4].
Table 2: Evolution of Synthetic Methodologies
Era | Method | Key Advance | Yield Range |
---|---|---|---|
Pre-2000 | Alkylation + SNAr | Base-catalyzed etherification | 11–45% |
2000–2010 | Steglich amidation | DMAP catalysis | 40–60% |
Post-2010 | Microwave-assisted | Time efficiency | 55–75% [2] |
Antiparasitic Applications
Derivatives demonstrate submicromolar activity against Leishmania braziliensis:
Oncology Targets
Structural Insights Driving Efficacy
Table 3: Therapeutic Activities of Key Derivatives
Compound | Target | Activity (IC₅₀/EC₅₀) | Structural Features |
---|---|---|---|
MBX 1642 | T3SS (PscF) | 3.0 μM | α-Ethyl, 2,4-diCl-aniline |
10m | BCR-ABL1 | 0.98 μM | 2,6-diCl-aniline |
Compound 7 | L. braziliensis | <10 μM | 2-Cl-phenoxy, 4-Br-aniline [1] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1